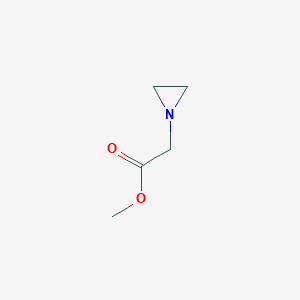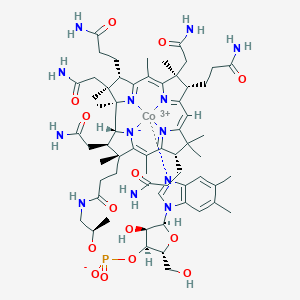
4-Acetoxybenzophenon
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Acetoxybenzophenone derivatives can involve different chemical pathways and reactions. For instance, the polymerization reaction of 4-acetoxybenzoic acid under specific conditions can lead to the formation of byproducts like acetic anhydride and phenol, indicating complex synthetic routes (Xinghua Han et al., 1996). Another method involves the thermal condensation of N-(4-Carboxyphenyl)-4-acetoxyphthalimide with 4-acetoxybenzoic acid at high temperatures, showcasing the versatility in synthesis approaches (H. Kricheldorf et al., 1989).
Molecular Structure Analysis
The molecular structure of 4-Acetoxybenzophenone is crucial for understanding its chemical behavior. Studies have shown different structural features and arrangements depending on the substituents and reaction conditions. The structural analysis can be done through various spectroscopic techniques, providing insights into the molecular configuration and electronic properties.
Chemical Reactions and Properties
4-Acetoxybenzophenone participates in various chemical reactions, including photochemical processes and polymerization reactions. Its reactivity can be influenced by factors such as solvent type and reaction conditions. For instance, the photochemical behavior of benzophenones can be significantly altered by the solvent, affecting the outcome of photolysis or photoinduced transformations (Francesco Barsotti et al., 2015).
Physical Properties Analysis
The physical properties of 4-Acetoxybenzophenone, such as melting point, solubility, and crystal structure, are essential for its application in various fields. These properties can be tailored through different synthesis methods and conditions, impacting its usability in industrial and research applications.
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and compatibility with other materials, define the scope of use for 4-Acetoxybenzophenone. The compound's chemical interactions and behavior under different conditions provide valuable information for its application in material science, pharmaceuticals, and other domains.
Wissenschaftliche Forschungsanwendungen
Organische Leuchtdioden (OLEDs)
4-Acetoxybenzophenon: wird bei der Synthese von organischen Halbleitern für OLEDs verwendet . Sein Benzophenonkern ist ein integraler Bestandteil des molekularen Designs von OLED-Materialien und fungiert als klassischer Phosphor mit hoher Intersystem-Crossing-Effizienz. Diese Eigenschaft ist entscheidend für die Entwicklung von thermisch aktivierten verzögerten Fluoreszenz- (TADF-) Emittenten, die zu hohen externen Quantenausbeuten (EQEs) in OLED-Bauelementen führen .
Pflanzenwachstumsregulation
Im Bereich der Landwirtschaft haben This compound-Analoga verschiedene pflanzenwachstumsregulierende Wirkungen gezeigt. Dazu gehören die Hemmung des Spross- und Wurzelwachstums, die Induktion von Chlorose und Störungen des Phototropismus oder Geotropismus. Sie werden auch als Photopolymerisationskatalysatoren verwendet, die die Pflanzenentwicklung beeinflussen können .
Photopolymerisation
This compound: Derivate dienen als Photoinitiatoren für Photopolymerisationsprozesse. Sie sind für die Photopolymerisation unter milden Bedingungen ausgelegt und besonders effektiv, wenn sie mit LED-Bestrahlung verwendet werden. Diese Anwendung ist in 3D-Drucktechnologien von Bedeutung, wo hohe Funktionsumwandlungen gewünscht sind .
Thermische Analyse
In der thermischen Analyse wird This compound aufgrund seiner bekannten thermischen Eigenschaften wahrscheinlich als Standard- oder Referenzverbindung verwendet. Techniken der thermischen Analyse sind unerlässlich, um Materialeigenschaften und -übergänge zu bestimmen, insbesondere im Bereich der Polymere .
Synthese von Antibiotika
This compound: ist ein Vorläufer bei der Synthese von Carbapenem- und Penem-Antibiotika. Seine praktische Synthese vermeidet langwierige Trennschritte für Diastereomere, wodurch der Prozess für die großtechnische Produktion wirtschaftlicher wird .
Elektrochemisches Verhalten
Obwohl spezifische Studien zu This compound in elektrochemischen Anwendungen nicht direkt verfügbar sind, kann man schließen, dass seine Derivate hinsichtlich ihres elektrochemischen Verhaltens untersucht werden könnten, insbesondere bei fortschrittlichen Elektrodenmaterialien für Energiespeicher- und -umwandlungsgeräte .
Photophysikalische Eigenschaften
This compound: und seine Derivate weisen aufgrund ihres Benzophenonkernes wahrscheinlich interessante photophysikalische Eigenschaften auf. Diese Eigenschaften können bei der Entwicklung neuer fluoreszierender Sonden für Bildgebungsanwendungen genutzt werden, bei denen die polaritätsempfindliche Natur solcher Verbindungen vorteilhaft ist .
High-Tech-Anwendungen
Der vielseitige und robuste Photoschaltprozess von This compound-Derivaten macht sie für High-Tech-Anwendungen wie Photopharmakologie, photoschaltbare Klebstoffe und biologisch abbaubare Materialien für die Wirkstoffabgabe geeignet .
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-benzoylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11(16)18-14-9-7-13(8-10-14)15(17)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBLQRCFBNFTSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70345874 | |
| Record name | 4-Acetoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13031-44-2 | |
| Record name | 4-Acetoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70345874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














